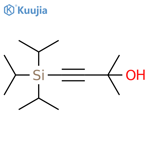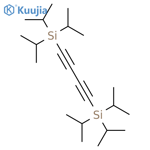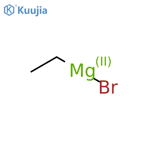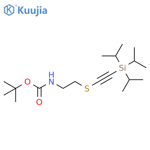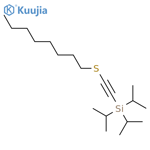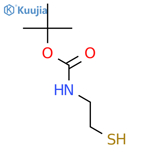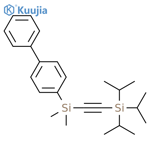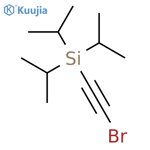- Rhodium(I)-Catalyzed Sequential C(sp)-C(sp3) and C(sp3)-C(sp3) Bond Formation through Migratory Carbene Insertion, Angewandte Chemie, 2015, 54(27), 7891-7894
Cas no 89343-06-6 (Triisopropylsilylacetylene)
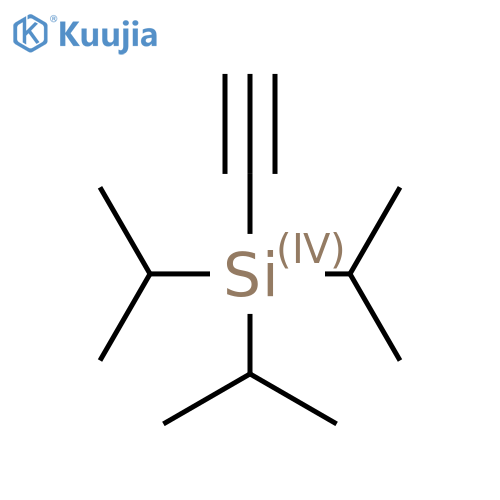
Triisopropylsilylacetylene structure
商品名:Triisopropylsilylacetylene
Triisopropylsilylacetylene 化学的及び物理的性質
名前と識別子
-
- Ethynyltriisopropylsilane
- Triisopropylsilylacetylene
- (triisopropylsilyl)acetylene
- C11H22Si
- ethynyl-tri(propan-2-yl)silane
- ethynyltris(propan-2-yl)silane
- Silane, ethynyltris(1-methylethyl)-
- tris(isopropylsilyl)acetylene
- (Triisopropylsilyl)acetylene, 97%
- AK114015
- triisopropylsilylacetylen
- ethynyltriisopropyl-silane
- triisopropylsilyl acetylene
- triisopropylsilyl-acetylene
- ethynyltri(isopropyl)silane
- Ethynyl-triisopropyl-silane
- triisopropyl-silyl-acetylene
- EBD22
- (Triisopropyl-silyl)acet
- Ethynyltris(1-methylethyl)silane (ACI)
- Ethynyltris(triisopropyl)silane
- TIPS-acetylene
- Triisopropylacetylene
- Triisopropylsilylethyne
- (Triisopropylsilyl)acetylene,97%
- MFCD00075452
- (Triisopropyl-silyl)acetylene
- T1683
- PB43763
- DB-009409
- EN300-133582
- CS-W004655
- STL555412
- ethynyl(tripropan-2-yl)silane
- [Tris(isopropyl)silyl]acetylene
- SY012956
- 89343-06-6
- DWX24P8A9S
- STR09548
- BBL101616
- S18000
- Ethynyltris(1-methylethyl)silane
- AKOS005257349
- DTXSID30370445
- KZGWPHUWNWRTEP-UHFFFAOYSA-N
-
- MDL: MFCD00075452
- インチ: 1S/C11H22Si/c1-8-12(9(2)3,10(4)5)11(6)7/h1,9-11H,2-7H3
- InChIKey: KZGWPHUWNWRTEP-UHFFFAOYSA-N
- ほほえんだ: C#C[Si](C(C)C)(C(C)C)C(C)C
計算された属性
- せいみつぶんしりょう: 182.149077g/mol
- ひょうめんでんか: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 回転可能化学結合数: 4
- どういたいしつりょう: 182.149077g/mol
- 単一同位体質量: 182.149077g/mol
- 水素結合トポロジー分子極性表面積: 0Ų
- 重原子数: 12
- 複雑さ: 159
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): 何もない
じっけんとくせい
- 色と性状: 無色透明液体
- 密度みつど: 0.813 g/mL at 25 °C(lit.)
- ゆうかいてん: No data available
- ふってん: 50-52 °C/0.6 mmHg(lit.)
- フラッシュポイント: 華氏温度:132.8°f< br / >摂氏度:56°C< br / >
- 屈折率: n20/D 1.4527(lit.)
- ようかいど: Miscible with organic solvents.
- PSA: 0.00000
- LogP: 3.83760
- ようかいせい: 未確定
Triisopropylsilylacetylene セキュリティ情報
-
記号:


- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H226-H315-H319-H335
- 警告文: P261-P305+P351+P338
- 危険物輸送番号:UN 1993 3/PG 3
- WGKドイツ:3
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S26-S36/37/39
-
危険物標識:

- ちょぞうじょうけん:Inert atmosphere,2-8°C(BD158652)
- セキュリティ用語:3.2
- リスク用語:R36/37/38
- 包装グループ:III
- TSCA:N
- 包装等級:III
- 危険レベル:3.2
Triisopropylsilylacetylene 税関データ
- 税関コード:2931900090
- 税関データ:
中国税関番号:
2931900090概要:
その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。監督管理条件:AB(入国貨物通関表、出国貨物通関表)。最恵国待遇関税:6.5%。一般関税:30.0%
要約:
2931900090。その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)。最恵国待遇関税:6.5%。一般関税:30.0%
Triisopropylsilylacetylene 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| BAI LING WEI Technology Co., Ltd. | 979695-5ML |
(Triisopropylsilyl)acetylene, 97%, for synthesis |
89343-06-6 | 97% | 5ML |
¥ 176 | 2022-04-26 | |
| Enamine | EN300-133582-10.0g |
ethynyltris(propan-2-yl)silane |
89343-06-6 | 95% | 10.0g |
$41.0 | 2023-02-15 | |
| Enamine | EN300-133582-0.25g |
ethynyltris(propan-2-yl)silane |
89343-06-6 | 95% | 0.25g |
$19.0 | 2023-02-15 | |
| Enamine | EN300-133582-1.0g |
ethynyltris(propan-2-yl)silane |
89343-06-6 | 95% | 1g |
$0.0 | 2023-06-07 | |
| NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C9996519967-1g |
Triisopropylsilylacetylene |
89343-06-6 | 90%(GC) | 1g |
¥ 94.1 | 2024-07-19 | |
| BAI LING WEI Technology Co., Ltd. | SY012956-500g |
(Triisopropylsilyl)acetylene |
89343-06-6 | ≥97% | 500g |
¥ 3600 | 2022-04-26 | |
| Oakwood | S18000-25g |
(Triisopropylsilyl)acetylene |
89343-06-6 | 98% | 25g |
$40.00 | 2024-07-19 | |
| Oakwood | S18000-500g |
(Triisopropylsilyl)acetylene |
89343-06-6 | 98% | 500g |
$760.00 | 2024-07-19 | |
| abcr | AB118737-100 g |
(Triisopropylsilyl)acetylene, 97%; . |
89343-06-6 | 97% | 100 g |
€382.00 | 2023-07-20 | |
| Enamine | EN300-133582-0.05g |
ethynyltris(propan-2-yl)silane |
89343-06-6 | 95% | 0.05g |
$19.0 | 2023-02-15 |
Triisopropylsilylacetylene 合成方法
合成方法 1
はんのうじょうけん
1.1 Reagents: Sodium methoxide , Benzeneacetic acid, α-diazo-, methyl ester Catalysts: Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-hydroxydirhodium , BINAP Solvents: Toluene ; 1 h, 90 °C; 90 °C → rt
リファレンス
合成方法 2
はんのうじょうけん
1.1 Reagents: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone Solvents: Dichloromethane , Water
1.2 Reagents: Potassium hydroxide , Manganese oxide (MnO2) Solvents: Diethyl ether
1.2 Reagents: Potassium hydroxide , Manganese oxide (MnO2) Solvents: Diethyl ether
リファレンス
- Organocatalytic Enantioselective 1,3-Difunctionalizations of Morita-Baylis-Hillman Carbonates, Organic Letters, 2018, 20(19), 6279-6283
合成方法 3
はんのうじょうけん
1.1 Solvents: Tetrahydrofuran ; rt; 4 h, rt; overnight, rt
リファレンス
- Silylation of Alcohols, Phenols, and Silanols with Alkynylsilanes - an Efficient Route to Silyl Ethers and Unsymmetrical Siloxanes, European Journal of Organic Chemistry, 2020, 2020(26), 4042-4049
合成方法 4
はんのうじょうけん
1.1 Catalysts: 1,1-Bis(diphenylphosphino)ferrocene , Hydrotetrakis(triphenylphosphine)rhodium Solvents: Acetone ; 1 h, reflux
リファレンス
- Equilibrating C-S Bond Formation by C-H and S-S Bond Metathesis. Rhodium-Catalyzed Alkylthiolation Reaction of 1-Alkynes with Disulfides, Journal of the American Chemical Society, 2005, 127(35), 12226-12227
合成方法 5
はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Methanol
リファレンス
- Biphenyldialkylsilyl chlorides: reagents for the formation of crystalline derivatives of small terminal alkynes, Tetrahedron Letters, 1991, 32(31), 3787-90
合成方法 6
はんのうじょうけん
リファレンス
- Silicon-directed Nazarov reactions. III. Stereochemical and mechanistic considerations, Helvetica Chimica Acta, 1983, 66(8), 2397-411
合成方法 7
はんのうじょうけん
リファレンス
- Selenium-π-Acid Catalyzed Oxidative Functionalization of Alkynes: Facile Access to Ynones and Multisubstituted Oxazoles, ACS Catalysis, 2018, 8(7), 6745-6750
Triisopropylsilylacetylene Raw materials
- chlorotris(propan-2-yl)silane
- ETHYNYLMAGNESIUM BROMIDE
- 1,1'-Biphenyl, 4-[dimethyl[2-[tris(1-methylethyl)silyl]ethynyl]silyl]-
- Carbamic acid, [2-[[[tris(1-methylethyl)silyl]ethynyl]thio]ethyl]-, 1,1-dimethylethyl ester
- Ethylmagnesium Bromide (3M in Et2O)
- (2-Bromoethynyl)tris(propan-2-yl)silane
- Benzene, 1-methoxy-4-[[[3-[tris(1-methylethyl)silyl]-2-propyn-1-yl]oxy]methyl]-
- 3-Butyn-2-ol, 2-methyl-4-[tris(1-methylethyl)silyl]-
Triisopropylsilylacetylene Preparation Products
Triisopropylsilylacetylene サプライヤー
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
(CAS:89343-06-6)三异丙基硅基乙炔
注文番号:LE26800077
在庫ステータス:in Stock
はかる:25KG,200KG,1000KG
清らかである:99%
最終更新された価格情報:Friday, 20 June 2025 12:58
価格 ($):discuss personally
Triisopropylsilylacetylene 関連文献
-
Lei Li,Fangjian Shang,Li Wang,Supeng Pei,Yongming Zhang Energy Environ. Sci., 2010,3, 114-116
-
2. Transformation details of poly(acrylonitrile) to poly(amidoxime) during the amidoximation process†Dadong Shao,Guangshun Hou,Fangting Chi,Xirui Lu,Xuemei Ren RSC Adv., 2021,11, 1909-1915
-
Adam G. L. Schafer,Victoria M. Borland,Ellen J. Yezierski Chem. Educ. Res. Pract., 2021,22, 457-475
-
Daniel T. Weiss,Philipp J. Altmann,Stefan Haslinger,Christian Jandl,Alexander Pöthig,Mirza Cokoja,Fritz E. Kühn Dalton Trans., 2015,44, 18329-18339
-
Jinlu Tang,Hui Shi,Xiaoxiao He,Yanli Lei,Qiuping Guo,Kemin Wang,Lv'an Yan,Dinggeng He Chem. Commun., 2016,52, 1482-1485
89343-06-6 (Triisopropylsilylacetylene) 関連製品
- 480430-23-7(1,4-Pentadiyn-3-one, 1-(triethylsilyl)-5-[tris(1-methylethyl)silyl]-)
- 412917-86-3(Silane, diethynylbis(1-methylethyl)-)
- 616856-15-6(Silane, tris(1-methylethyl)-1,3,8,10-undecatetraynyl-)
- 402941-31-5(Silane, [(3E)-4-chloro-3-buten-1-ynyl]tris(1-methylethyl)-)
- 405150-97-2(Silane, 1-hexynyltris(1-methylethyl)-)
- 394212-18-1(Silane, 3-buten-1-ynyl(1,1-dimethylethyl)dimethyl-)
- 35847-23-5(Silacyclobutane, 1-methyl-1-(1-methylethyl)-)
- 57518-73-7(Silane, butylethynyldimethyl-)
- 3429-54-7(Silane, methyltris(1-methylethyl)-)
- 640279-55-6(Silane, trimethyl[3-[tris(1-methylethyl)silyl]-2-propynyl]-)
推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
(CAS:89343-06-6)(Triisopropylsilyl)acetylene

清らかである:99.9%
はかる:200kg
価格 ($):問い合わせ
Amadis Chemical Company Limited
(CAS:89343-06-6)Triisopropylsilylacetylene

清らかである:99%
はかる:500g
価格 ($):303.0
